molecular formula C13H8BrNOS B15249599 2-Bromo-6-phenoxybenzo[d]thiazole

2-Bromo-6-phenoxybenzo[d]thiazole

Cat. No.: B15249599
M. Wt: 306.18 g/mol
InChI Key: LQHXUPDWYSGQQY-UHFFFAOYSA-N
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Description

2-Bromo-6-phenoxybenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with a thiazole ring, with a bromine atom at the 2-position and a phenoxy group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-phenoxybenzo[d]thiazole typically involves the bromination of 6-phenoxybenzo[d]thiazole. One common method includes the reaction of 6-phenoxybenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzothiazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include benzothiazoline derivatives.

Scientific Research Applications

2-Bromo-6-phenoxybenzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenoxybenzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxybenzo[d]thiazole
  • 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
  • 6-Bromo-2-methylbenzo[d]thiazole

Uniqueness

2-Bromo-6-phenoxybenzo[d]thiazole is unique due to its phenoxy group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C13H8BrNOS

Molecular Weight

306.18 g/mol

IUPAC Name

2-bromo-6-phenoxy-1,3-benzothiazole

InChI

InChI=1S/C13H8BrNOS/c14-13-15-11-7-6-10(8-12(11)17-13)16-9-4-2-1-3-5-9/h1-8H

InChI Key

LQHXUPDWYSGQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)Br

Origin of Product

United States

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